2-Ethyl-N-nitrosothiazolidine
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Overview
Description
2-Ethyl-N-nitrosothiazolidine is a member of the N-nitroso compounds, which are known for their potential carcinogenic properties. This compound is part of the thiazolidine family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the nitroso group (–NO) attached to the nitrogen atom makes it a nitrosamine, which is a class of compounds often scrutinized for their health impacts .
Preparation Methods
The synthesis of 2-Ethyl-N-nitrosothiazolidine typically involves the reaction of thiazolidine with nitrosating agents. One common method includes the use of sodium nitrite (NaNO2) in an acidic medium, which facilitates the nitrosation process. The reaction is generally carried out at low temperatures to ensure high yields and prevent decomposition .
Industrial production methods may involve more sophisticated techniques to ensure purity and scalability. These methods often include the use of continuous flow reactors and advanced purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
2-Ethyl-N-nitrosothiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitroso group, converting it to an amine.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
2-Ethyl-N-nitrosothiazolidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactivity.
Biology: Research often focuses on its potential carcinogenic effects and its interaction with biological molecules.
Medicine: Studies investigate its role in the formation of cancerous cells and its potential as a biomarker for exposure to nitrosamines.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-Ethyl-N-nitrosothiazolidine primarily involves its interaction with DNA and proteins. The nitroso group can form adducts with DNA bases, leading to mutations and potentially carcinogenic effects. The compound can also interact with enzymes and other proteins, disrupting their normal function and leading to cellular damage .
Comparison with Similar Compounds
2-Ethyl-N-nitrosothiazolidine can be compared with other nitrosamines and thiazolidine derivatives:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential, NDMA is often studied alongside this compound to understand the varying effects of different nitrosamines.
N-nitrosodiethylamine (NDEA): Another potent carcinogen, NDEA shares similar properties but differs in its metabolic pathways and toxicity levels.
Thiazolidine-4-carboxylic acid: This compound is structurally similar but lacks the nitroso group, making it less toxic and more stable
Properties
CAS No. |
72505-63-6 |
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Molecular Formula |
C5H10N2OS |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-ethyl-3-nitroso-1,3-thiazolidine |
InChI |
InChI=1S/C5H10N2OS/c1-2-5-7(6-8)3-4-9-5/h5H,2-4H2,1H3 |
InChI Key |
YOCGLKQOTMSGHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N(CCS1)N=O |
Origin of Product |
United States |
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